1,3-Diisopropyl-1H-benzo[d]imidazol-3-ium bromide

Catalog No.
S3317944
CAS No.
684283-51-0
M.F
C13H19BrN2
M. Wt
283.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Diisopropyl-1H-benzo[d]imidazol-3-ium bromide

CAS Number

684283-51-0

Product Name

1,3-Diisopropyl-1H-benzo[d]imidazol-3-ium bromide

IUPAC Name

1,3-di(propan-2-yl)benzimidazol-3-ium;bromide

Molecular Formula

C13H19BrN2

Molecular Weight

283.21 g/mol

InChI

InChI=1S/C13H19N2.BrH/c1-10(2)14-9-15(11(3)4)13-8-6-5-7-12(13)14;/h5-11H,1-4H3;1H/q+1;/p-1

InChI Key

GEADTXMTKSHUOE-UHFFFAOYSA-M

SMILES

CC(C)N1C=[N+](C2=CC=CC=C21)C(C)C.[Br-]

Canonical SMILES

CC(C)N1C=[N+](C2=CC=CC=C21)C(C)C.[Br-]

This compound features a benzimidazole core substituted with two isopropyl groups at the 1 and 3 positions, along with a bromide ion. Its structure contributes to its stability and solubility properties, making it suitable for various chemical applications. The molecular weight of 1,3-Diisopropyl-1H-benzo[d]imidazol-3-ium bromide is approximately 283.21 g/mol .

The primary application of DIB lies in its role as a catalyst or catalyst precursor. NHCs like DIB can form strong covalent bonds with transition metals, creating stable and efficient catalysts for various organic transformations. The mechanism of action involves the donation of a lone pair of electrons from the carbene carbon to the empty orbitals of the metal center, altering its electronic properties and facilitating bond activation in substrates.

For instance, DIB-based catalysts have been explored for olefin metathesis reactions, which involve the rearrangement of carbon-carbon double bonds. The precise mechanism for DIB-mediated catalysis depends on the specific reaction and the interacting molecules.

  • NHCs can be moisture sensitive and may decompose upon exposure to water.
  • Some NHCs exhibit irritant or corrosive properties.
  • It is recommended to handle DIB with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood.
, primarily due to the presence of the imidazolium ion. These reactions include:

  • Nucleophilic Substitution: The bromide ion can be replaced by various nucleophiles, leading to the formation of new compounds.
  • Deprotonation: Under basic conditions, the imidazolium ion can lose a proton to form an imidazole derivative.
  • Coordination Chemistry: This compound can act as a ligand in coordination complexes with transition metals.

Research indicates that benzimidazolium salts exhibit various biological activities, including:

  • Antimicrobial Properties: Some studies suggest that these compounds may possess antibacterial and antifungal activities.
  • Anticancer Potential: Preliminary investigations indicate potential anticancer effects, although more research is needed to elucidate mechanisms and efficacy.

Several methods exist for synthesizing 1,3-Diisopropyl-1H-benzo[d]imidazol-3-ium bromide:

  • Methylation of Benzimidazole: The synthesis often begins with the methylation of benzimidazole derivatives followed by alkylation with isopropyl halides.
  • Salt Formation: The final step typically involves treating the resulting base with hydrobromic acid to form the bromide salt.

This compound finds applications in various domains:

  • Catalysis: It is used as a catalyst in organic transformations due to its ability to stabilize reactive intermediates.
  • Pharmaceuticals: Its potential biological activities make it a candidate for drug development.
  • Material Science: It can be utilized in the development of new materials with specific electronic or optical properties.

Interaction studies involving 1,3-Diisopropyl-1H-benzo[d]imidazol-3-ium bromide have focused on its behavior in different chemical environments. These studies often assess:

  • Solvent Effects: Investigating how different solvents influence its reactivity and stability.
  • Metal Coordination: Examining how this compound interacts with various metal ions to form complexes.

Several compounds share structural similarities with 1,3-Diisopropyl-1H-benzo[d]imidazol-3-ium bromide. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
1-Methylbenzimidazolium BromideMethyl group instead of isopropylSimpler structure, less steric hindrance
1-Ethylbenzimidazolium BromideEthyl group instead of isopropylLower molecular weight
1,3-Dimethylbenzimidazolium BromideTwo methyl groups at positions 1 and 3More basic characteristics due to smaller groups

The presence of two isopropyl groups in 1,3-Diisopropyl-1H-benzo[d]imidazol-3-ium bromide enhances its steric bulk and solubility compared to its simpler analogs, making it particularly useful in catalytic applications where such properties are advantageous.

Dates

Modify: 2023-08-19

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